molecular formula C26H28Cl2N4O4 B10834503 4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide

4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide

Cat. No.: B10834503
M. Wt: 531.4 g/mol
InChI Key: VOVIFBICMYYQQM-UHFFFAOYSA-N
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Description

PMID25666693-Compound-77: is a small molecular drug primarily indicated for cancer-related pain . . This compound is significant in the field of pain management, particularly for patients suffering from severe pain due to cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-77 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and patented, ensuring the compound’s efficacy and safety .

Industrial Production Methods: Industrial production of PMID25666693-Compound-77 follows stringent guidelines to maintain high purity and yield. The process typically involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: PMID25666693-Compound-77 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

PMID25666693-Compound-77 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1). This receptor is involved in the detection of noxious chemical and thermal stimuli. By blocking TRPV1, the compound reduces the influx of calcium ions, thereby decreasing the sensation of pain . The molecular targets and pathways involved include the phosphatidylinositol second messenger system and protein kinase C isozymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

531.4 g/mol

IUPAC Name

4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[3-(methylcarbamoyl)-4-(2-methylpropoxy)phenyl]benzamide

InChI

InChI=1S/C26H28Cl2N4O4/c1-16(2)15-36-23-9-7-18(14-19(23)26(35)29-3)31-25(34)17-6-8-20(27)22(13-17)32(11-12-33)24-21(28)5-4-10-30-24/h4-10,13-14,16,33H,11-12,15H2,1-3H3,(H,29,35)(H,31,34)

InChI Key

VOVIFBICMYYQQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N(CCO)C3=C(C=CC=N3)Cl)C(=O)NC

Origin of Product

United States

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